molecular formula C21H25N3O2S B2632384 3-amino-4,6-dimethyl-N-[4-(pentyloxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide CAS No. 853743-67-6

3-amino-4,6-dimethyl-N-[4-(pentyloxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2632384
CAS No.: 853743-67-6
M. Wt: 383.51
InChI Key: AHLOBHOEIWGAJU-UHFFFAOYSA-N
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Description

3-amino-4,6-dimethyl-N-[4-(pentyloxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a chemical compound designed for research and development purposes. It belongs to the class of substituted 3-amino-thieno[2,3-b]pyridine-2-carboxamides, a scaffold recognized for its significant potential in medicinal chemistry . Compounds within this structural class have been investigated as key intermediates in the synthesis of potential anticancer agents . Furthermore, the 3-amino-thieno[2,3-b]pyridine-2-carboxamide core structure has been identified as a valuable scaffold in drug discovery, serving as a basis for the development of positive allosteric modulators for specific receptors, which are active in preclinical models of central nervous system disorders . The structure-activity relationship (SAR) of this chemical family suggests that substitutions on the carboxamide nitrogen, such as the 4-(pentyloxy)phenyl group in this derivative, can be critical for modulating biological activity and selectivity . This product is intended for laboratory research to further explore these and other potential applications. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-amino-4,6-dimethyl-N-(4-pentoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-4-5-6-11-26-16-9-7-15(8-10-16)24-20(25)19-18(22)17-13(2)12-14(3)23-21(17)27-19/h7-10,12H,4-6,11,22H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLOBHOEIWGAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,6-dimethyl-N-[4-(pentyloxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-amino-4,6-dimethyl-N-[4-(pentyloxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino group and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-amino-4,6-dimethyl-N-[4-(pentyloxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Thieno[2,3-b]pyridine-2-carboxamides

Compound Name Substituents (R-group) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Bioactivity
Target: 3-Amino-4,6-dimethyl-N-[4-(pentyloxy)phenyl]-thieno[2,3-b]pyridine-2-carboxamide 4-(Pentyloxy)phenyl C₂₁H₂₆N₃O₂S 392.52 N/A Not reported
3-Amino-4,6-dimethyl-N-(4-phenoxyphenyl)-thieno[2,3-b]pyridine-2-carboxamide 4-Phenoxyphenyl C₂₂H₁₉N₃O₂S 389.50 N/A Not reported
3-Amino-4-(cyclohexyloxy)-thieno[2,3-b]pyridine-2-carboxamide Cyclohexyloxy C₁₆H₁₉N₃O₂S 291.36 206–208 Not reported
3-Amino-N-(2-furylmethyl)-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxamide 2-Furylmethyl C₁₆H₁₅N₃O₂S 329.38 N/A Not reported
3-Amino-6-phenyl-4-(trifluoromethyl)-N-(4-sulfamoylphenyl)-thieno[2,3-b]pyridine-2-carboxamide 4-Sulfamoylphenyl, CF₃, phenyl C₂₇H₂₁F₃N₆O₃S₂ 598.62 N/A Antiplasmodial activity
3,6-Diamino-5-cyano-N-(2-chlorophenyl)-4-(3-methylphenyl)-thieno[2,3-b]pyridine-2-carboxamide 2-Chlorophenyl, 3-methylphenyl C₂₂H₁₈ClN₅OS 435.93 N/A Antiplasmodial activity

Key Observations:

Substituent Effects on Lipophilicity: The pentyloxy group in the target compound confers higher lipophilicity than shorter alkoxy (e.g., cyclohexyloxy ) or aryloxy (e.g., phenoxyphenyl ) substituents. This may enhance cellular uptake but reduce aqueous solubility.

Synthetic Yields and Reactivity :

  • Analogs with chloro or fluoro substituents (e.g., KuSaSch100 and KuSaSch101 ) show yields ranging from 36% to 97.9%, influenced by electronic effects of substituents.
  • Bulky groups (e.g., cyclohexyloxy ) may lower yields due to steric hindrance during cyclization.

Thermal Stability :

  • Most analogs have melting points <250°C , suggesting moderate thermal stability. The target compound likely shares this property.

Bioactivity Trends :

  • Compounds with sulfamoyl or CF₃ groups exhibit antiplasmodial activity (e.g., ), while those with simple alkoxy chains lack reported activity. The pentyloxy substituent’s bioactivity remains unstudied.

Spectral and Analytical Comparisons

  • IR Spectroscopy :

    • NH₂ and NH stretches (3300–3460 cm⁻¹) and C=O stretches (1696–1731 cm⁻¹) are consistent across analogs .
    • The pentyloxy group may introduce aliphatic C-H stretches (~2925 cm⁻¹) similar to cyclohexyloxy analogs .
  • NMR Spectroscopy: Aromatic protons in the 4-(pentyloxy)phenyl group would resonate at δ 6.8–7.5 ppm, comparable to phenoxyphenyl analogs . Methyl groups (4,6-dimethyl) show signals near δ 2.3–2.5 ppm .

Biological Activity

3-amino-4,6-dimethyl-N-[4-(pentyloxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative that has garnered attention for its diverse biological activities. Compounds in this class are known for their potential therapeutic effects, including anticancer, antimicrobial, and antidiabetic properties. This article reviews the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O2S. It features a thienopyridine core structure that is pivotal for its biological activity.

Anticancer Activity

Thienopyridine derivatives have been reported to exhibit significant anticancer properties. Research indicates that compounds similar to this compound can induce apoptosis in various cancer cell lines. A study by Zeng et al. (2010) demonstrated that thienopyridine derivatives could inhibit tumor growth through the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Activity

The antimicrobial properties of thienopyridines have been extensively documented. Abdel-Rahman et al. (2003) reported that certain derivatives showed strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antidiabetic Activity

Research has also indicated potential antidiabetic effects. Bahekar et al. (2007) found that thienopyridine derivatives could improve insulin sensitivity and reduce blood glucose levels in diabetic models. This activity may be attributed to the compound's ability to enhance glucose uptake in peripheral tissues .

Case Studies

  • Anticancer Efficacy : In a study involving various thienopyridine derivatives, researchers evaluated their cytotoxic effects on human breast cancer cells (MCF-7). The results indicated that this compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The study concluded that the compound's efficacy was due to its ability to penetrate bacterial membranes effectively.

Data Tables

Biological ActivityEffectReference
AnticancerInduces apoptosis in MCF-7 cellsZeng et al., 2010
AntimicrobialInhibits growth of S. aureus and E. coliAbdel-Rahman et al., 2003
AntidiabeticImproves insulin sensitivityBahekar et al., 2007

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-4,6-dimethyl-N-[4-(pentyloxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including cyclocondensation of thiophene derivatives with aminopyridine precursors, followed by functionalization of the phenyl group. Key intermediates are purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and adjusting reaction conditions (e.g., temperature control at 60–80°C for 12–24 hours) .

Q. How is the structural characterization of this compound performed to confirm its identity?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign peaks for methyl groups (δ ~2.3 ppm for CH3), aromatic protons (δ ~6.8–7.5 ppm), and carboxamide NH (δ ~10 ppm).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 424.2 (calculated for C22H24N3O2S).
  • X-ray Crystallography : Resolve crystal packing and confirm the thienopyridine core geometry (bond angles ~120° for aromatic rings) .

Q. What preliminary biological assays are used to screen this compound for pharmacological activity?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus and E. coli).
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Cytotoxicity Controls : Compare with normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., pentyloxy vs. methoxy) influence the compound’s bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies :

  • Synthesize analogs with varying alkoxy chains (methoxy, ethoxy, pentyloxy).
  • Test solubility (logP via shake-flask method) and membrane permeability (PAMPA assay).
  • Correlate chain length with antimicrobial potency (e.g., longer chains may enhance lipophilicity and Gram-positive activity) .

Q. What reaction mechanisms are involved in the nucleophilic substitution of the carboxamide group?

  • Methodological Answer : Mechanistic studies using:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to identify rate-determining steps.
  • Intermediate Trapping : Use quenching agents (e.g., D2O) to isolate and characterize reactive intermediates .

Q. How can contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

  • Methodological Answer : Systematic troubleshooting steps:

  • Pharmacokinetic Profiling : Measure plasma stability (half-life in rodent serum), metabolic clearance (CYP450 assays), and bioavailability (oral vs. IV administration).
  • Formulation Optimization : Test solubility enhancers (e.g., PEG-400, cyclodextrins) or nanoparticle encapsulation.
  • Target Engagement Studies : Use bioluminescence resonance energy transfer (BRET) to verify intracellular target binding .

Q. What advanced techniques are used to study the compound’s interaction with DNA or protein targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified proteins (e.g., topoisomerase II).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses (PDB ID: 1ZXM for DNA intercalation).
  • Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., B-DNA to Z-DNA transitions) upon compound binding .

Methodological Challenges and Solutions

Q. What strategies improve the low yield of the final carboxamide coupling step?

  • Solution :

  • Coupling Reagents : Replace EDC/HOBt with PyBOP or HATU for higher efficiency.
  • Solvent Optimization : Use DMF or THF with 4Å molecular sieves to scavenge water.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C .

Q. How are regioselectivity issues addressed during thienopyridine ring formation?

  • Solution :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer cyclization.
  • Catalytic Systems : Employ Pd(OAc)2/Xantphos for Suzuki-Miyaura cross-coupling to control substituent positions .

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